molecular formula C7H4BrFN2 B1375335 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine CAS No. 1260385-91-8

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1375335
CAS No.: 1260385-91-8
M. Wt: 215.02 g/mol
InChI Key: QMCXMROKMHVDRC-UHFFFAOYSA-N
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Description

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C7H4BrFN2. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine typically involves the bromination and fluorination of pyrrolopyridine derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination and fluorination reactions, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and differentiation .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar substitution patterns.

    4-Chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine: Another derivative with a chlorine atom instead of bromine.

    4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: A compound with both bromine and chlorine substitutions.

Uniqueness

4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in medicinal chemistry and other research fields .

Properties

IUPAC Name

4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMCXMROKMHVDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C(=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735673
Record name 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260385-91-8
Record name 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 3
4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 4
4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 5
4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 6
4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine

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